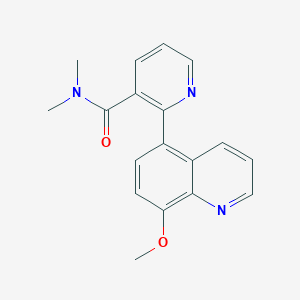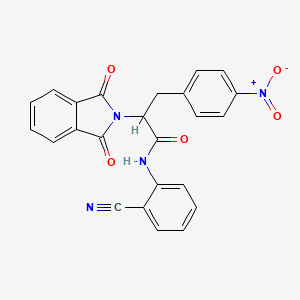![molecular formula C13H15N3O3 B5089991 [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is a chemical compound that belongs to the family of triazole derivatives. It has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that regulate gene expression. By inhibiting the activity of HDACs, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid can alter the expression of genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in the apoptotic pathway. The compound has also been shown to inhibit the growth of cancer cells by suppressing the expression of cyclin D1, which is a protein that regulates cell cycle progression.
In addition to its anticancer activity, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been found to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. The compound has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which are molecules that can cause oxidative damage to DNA, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is its high yield of synthesis. The compound can be easily synthesized in large quantities using a simple click reaction. Another advantage is its broad spectrum of biological activity. The compound has been shown to exhibit anticancer, antifungal, antibacterial, and anti-inflammatory activities, making it a promising candidate for drug development.
However, there are also some limitations associated with [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid. One limitation is its poor solubility in water, which can make it difficult to use in biological assays. Another limitation is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid. One direction is to explore its potential applications in other fields, such as material science and agriculture. The compound has been found to exhibit antimicrobial activity, which can be useful in the development of antimicrobial coatings for various materials. It can also be used as a fungicide or bactericide in agriculture.
Another direction is to optimize the synthesis method of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid to improve its solubility and reduce its toxicity. This can be achieved by modifying the chemical structure of the compound or by using different reaction conditions.
Finally, further studies are needed to elucidate the mechanism of action of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid. This can help to identify its molecular targets and optimize its use in drug development.
Conclusion:
In conclusion, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method is simple and yields high quantities of the compound. The compound has been found to exhibit anticancer, antifungal, antibacterial, and anti-inflammatory activities. However, further studies are needed to optimize its use in drug development and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid can be achieved through a click reaction between ethyl 4-azido-2-methylbenzoate and propargyl acetic acid. The reaction is catalyzed by copper (I) bromide and sodium ascorbate in the presence of a solvent such as dimethyl sulfoxide (DMSO) or water. The yield of the reaction is high, and the product can be easily purified through recrystallization.
Aplicaciones Científicas De Investigación
[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
In addition to its anticancer activity, [1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid has also been shown to possess antifungal and antibacterial properties. It has been tested against various fungal and bacterial strains, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. The compound has been found to inhibit the growth of these microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways.
Propiedades
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-11-6-4-10(5-7-11)16-9(2)12(14-15-16)8-13(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEVNUYNCNZPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine](/img/structure/B5089914.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5089923.png)


![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5089951.png)
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5089972.png)
![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)